Fmoc-allo-O-ethyl-D-Thr
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Overview
Description
Fmoc-allo-O-ethyl-D-Thr, also known as (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid, is a derivative of threonine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis (SPPS).
Preparation Methods
The synthesis of Fmoc-allo-O-ethyl-D-Thr typically involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane. The resulting Fmoc-protected threonine can then be further modified to introduce the O-ethyl group.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Fmoc-allo-O-ethyl-D-Thr undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fmoc-allo-O-ethyl-D-Thr has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biomaterials.
Mechanism of Action
The mechanism of action of Fmoc-allo-O-ethyl-D-Thr involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group of threonine, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Fmoc-allo-O-ethyl-D-Thr can be compared with other Fmoc-protected amino acids such as Fmoc-D-Thr(tBu)-OH and Fmoc-D-Allo-Thr(tBu)-OH. These compounds also serve as building blocks in peptide synthesis but differ in their side chain modifications. The uniqueness of this compound lies in its O-ethyl modification, which can impart different properties to the resulting peptides compared to other Fmoc-protected threonine derivatives.
Similar compounds include:
- Fmoc-D-Thr(tBu)-OH
- Fmoc-D-Allo-Thr(tBu)-OH
These compounds share the Fmoc protecting group but differ in their side chain modifications, which can influence their reactivity and the properties of the peptides they are used to synthesize.
Properties
IUPAC Name |
3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBXMGQJYSGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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